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Compound of Interest

Compound Name:

N-[4-[[4-(4-methoxyphenyl)oxan-4-

yl]methylcarbamoyl]phenyl]furan-

2-carboxamide

Cat. No.: B1683938 Get Quote

Introduction

The methoxyphenyl moiety is a prevalent structural feature in a diverse array of

pharmacologically active compounds. Its presence significantly influences the physicochemical

properties of a molecule, including lipophilicity, metabolic stability, and receptor binding affinity.

This guide provides an in-depth technical overview of the pharmacological profile of

compounds containing the methoxyphenyl group, with a focus on their mechanisms of action,

structure-activity relationships, and therapeutic potential across various disease areas. This

document is intended for researchers, scientists, and drug development professionals engaged

in the exploration and optimization of methoxyphenyl-containing drug candidates.

Mechanisms of Action and Therapeutic Targets
Methoxyphenyl-containing compounds exert their pharmacological effects by interacting with a

wide range of biological targets. The position of the methoxy group on the phenyl ring (ortho,

meta, or para) can dramatically alter the compound's binding affinity and selectivity. Key

therapeutic areas where these compounds have shown promise include oncology,

neuroscience, and infectious diseases.
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A significant number of methoxyphenyl derivatives have been investigated for their cytotoxic

effects against various cancer cell lines. One of the well-studied mechanisms is the inhibition of

tubulin polymerization, a critical process for cell division.

Table 1: Cytotoxicity of Methoxyphenyl-Containing Compounds

Compound Cancer Cell Line Cytotoxicity (IC50) Reference

Benzo[b]furan

derivative 36
-

1.95 µM (Tubulin

Assembly Inhibition)
[1]

Combretastatin A-4

(has methoxy groups)
-

1.86 µM (Tubulin

Assembly Inhibition)
[1]

Neurological Activity
The methoxyphenyl scaffold is a common feature in ligands targeting central nervous system

(CNS) receptors, particularly serotonin and dopamine receptors. This has led to their

investigation for the treatment of various neurological and psychiatric disorders.

Methoxyphenylpiperazine derivatives are a well-known class of serotonin receptor ligands.

Their affinity for different 5-HT receptor subtypes is highly dependent on the substitution

pattern.

Table 2: Binding Affinities of Methoxyphenyl Compounds at Serotonin Receptors
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Compound Receptor Binding Affinity (Ki) Reference

1-(2-

Methoxyphenyl)-4-[4-

(2-

phthalimido)butyl]pipe

razine (NAN-190)

5-HT1A 0.6 nM [2]

4-[4-(1-

Adamantanecarboxa

mido)butyl]-1-(2-

methoxyphenyl)pipera

zine

5-HT1A 0.4 nM [2]

1-[2-(4-

Methoxyphenyl)phenyl

]piperazine

5-HT7 2.6 nM [3]

1-[2-(4-

Methoxyphenyl)phenyl

]piperazine

5-HT1A 476 nM [3]

2-(2,5-dimethoxy-4-

bromobenzyl)-6-(2-

methoxyphenyl)piperi

dine (DMBMPP)

5-HT2A 2.5 nM [4]

Venlafaxine SERT - [5]

Arylpiperazines containing a methoxyphenyl group have also been shown to possess high

affinity for dopamine D2 receptors, a key target for antipsychotic drugs.

Table 3: Binding Affinities of Methoxyphenyl Compounds at Dopamine Receptors

Compound Receptor Binding Affinity (Ki) Reference

1-cinnamyl-4-(2-

methoxyphenyl)pipera

zine derivatives

D2 High Affinity [6]
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Anthelmintic Activity
Recent studies have explored the potential of simplified methoxyphenyl-containing molecules

as anthelmintic agents, offering a potential new avenue for combating parasitic infections.

Table 4: Anthelmintic Activity of Methoxyphenyl-Containing Compounds

Compound Parasite Activity (LC50) Reference

1,2,4-triazole

derivative 12 (contains

methoxyphenyl)

Pheritima posthuma 2.475 ± 0.283 µg/µL [7]

1,2,4-triazole

derivative 14 (contains

methoxyphenyl)

Pheritima posthuma 6.550 ± 0.866 µg/µL [7]

Albendazole

(reference)
Pheritima posthuma 19.24 µg/µL [7]

Antioxidant Activity
The electron-donating nature of the methoxy group can contribute to the antioxidant properties

of phenolic compounds. The number and position of methoxy groups influence the radical

scavenging activity.

Table 5: Antioxidant Activity of Methoxyphenyl-Containing Compounds

Compound Class Assay General Trend Reference

Phenolic acids DPPH & FRAP

More methoxy groups

lead to higher

antioxidant activity.

[8]

Key Experimental Protocols
The pharmacological characterization of methoxyphenyl-containing compounds relies on a

variety of in vitro assays. Detailed methodologies for some of the key experiments are provided
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below.

MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the metabolic activity of cells and, by

extension, cell viability and cytotoxicity.

Methodology:

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the

yellow MTT to purple formazan crystals.

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as

DMSO or acidified isopropanol, to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and

determine the IC50 value, which is the concentration of the compound that inhibits cell

growth by 50%.

Seed cells in 96-well plate Treat with methoxyphenyl compound Incubate Add MTT reagent Incubate (formazan formation) Solubilize formazan crystals Measure absorbance Calculate IC50

Click to download full resolution via product page

MTT Cytotoxicity Assay Workflow.

Radioligand Binding Assay for Dopamine D2 Receptors
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This assay is used to determine the affinity of a compound for a specific receptor by measuring

its ability to displace a radiolabeled ligand.

Methodology:

Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine

D2 receptor.

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed

concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone), and varying

concentrations of the unlabeled test compound.

Incubation: Incubate the plate to allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the

bound from the unbound radioligand.

Washing: Wash the filters to remove any non-specifically bound radioligand.

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation

counter.

Data Analysis: Plot the percentage of specific binding against the concentration of the test

compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated

using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow.

Signaling Pathways
The biological effects of methoxyphenyl-containing compounds are mediated through their

modulation of specific intracellular signaling cascades.

Serotonin 5-HT2A Receptor Signaling
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Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, by agonists containing a

methoxyphenyl moiety initiates a cascade of intracellular events.
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Click to download full resolution via product page

Serotonin 5-HT2A Receptor Gq Signaling.

Dopamine D2 Receptor Signaling
Dopamine D2 receptors are Gαi-coupled, and their activation by methoxyphenyl-containing

ligands leads to the inhibition of adenylyl cyclase.
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Dopamine D2 Receptor Gi Signaling.
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Conclusion
The methoxyphenyl group is a versatile and valuable component in the design of novel

therapeutic agents. Its influence on the pharmacological profile of a compound is profound,

impacting receptor affinity, selectivity, and functional activity. The data and methodologies

presented in this guide underscore the importance of this structural motif and provide a

framework for the continued exploration and development of methoxyphenyl-containing

compounds for a variety of clinical applications. Further research into the structure-activity

relationships and mechanisms of action of these compounds will undoubtedly lead to the

discovery of new and improved therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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